"Ethyl 4-thiazolecarboxylate" CAS number and structure
"Ethyl 4-thiazolecarboxylate" CAS number and structure
An In-Depth Technical Guide to Ethyl 4-Thiazolecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 4-thiazolecarboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and critical applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile compound.
Core Compound Identification and Properties
Ethyl 4-thiazolecarboxylate is a substituted thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The unique electronic properties and the ability of the thiazole ring to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[1]
Table 1: Physicochemical Properties of Ethyl 4-thiazolecarboxylate [2]
| Property | Value |
| CAS Number | 14527-43-6 |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | Powder |
| Melting Point | 51-55 °C |
| Synonyms | Thiazole-4-carboxylic acid ethyl ester |
| SMILES | CCOC(=O)c1cscn1 |
| InChI Key | XDOKFEJMEJKVGX-UHFFFAOYSA-N |
Synthesis and Mechanism: The Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the condensation of an α-haloketone or α-haloester with a thioamide.[4][5] For the synthesis of Ethyl 4-thiazolecarboxylate, the key starting materials are ethyl bromopyruvate (an α-halo-β-ketoester) and formamide (which can be converted to thioformamide in situ or used with a sulfur source).
The causality behind this choice of reactants lies in their inherent reactivity. Ethyl bromopyruvate provides the C4-C5-ester backbone of the thiazole ring, with the bromine atom serving as a leaving group and the ketone carbonyl as an electrophilic site for cyclization. The thioamide provides the N3, C2, and S1 atoms of the ring.
Plausible Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism. The high stability of the resulting aromatic thiazole ring is a significant driving force for the reaction.[4]
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Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate via an SN2 reaction.[4][5]
-
Intermediate Formation: This initial attack forms an acyclic intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.
-
Aromatization: A final elimination step leads to the formation of the aromatic thiazole ring.
Caption: Figure 1: Hantzsch Synthesis Mechanism for Ethyl 4-thiazolecarboxylate.
Experimental Protocol: A General Procedure
The following protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol (5-10 mL per gram of thioamide).
-
Reagent Addition: To this solution, add ethyl bromopyruvate (1.0-1.1 equivalents) dropwise at room temperature. The addition is done dropwise to control any initial exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize any acid formed during the reaction. This is followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 4-thiazolecarboxylate.
Compound Characterization: Spectroscopic Profile
Characterization is critical for verifying the structure and purity of the synthesized compound. Below is a summary of the expected spectroscopic data for Ethyl 4-thiazolecarboxylate.
Table 2: Predicted Spectroscopic Data for Ethyl 4-thiazolecarboxylate
| Data Type | Expected Features |
| ¹H NMR | δ (ppm): 1.4 (t, 3H, -CH₃ of ethyl), 4.4 (q, 2H, -CH₂ of ethyl), 8.4 (s, 1H, H5 of thiazole), 9.0 (s, 1H, H2 of thiazole). The chemical shifts of the thiazole protons are in the aromatic region due to the ring's aromaticity. |
| ¹³C NMR | δ (ppm): 14.5 (-CH₃), 61.5 (-CH₂), 125.0 (C5), 145.0 (C4), 155.0 (C2), 162.0 (C=O of ester). The carbonyl carbon of the ester appears significantly downfield. |
| IR (cm⁻¹) | ~1720 (C=O stretch of ester), ~1500-1600 (C=N and C=C stretching of the thiazole ring), ~1250 (C-O stretch of ester). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 157.19. |
Applications in Drug Development and Medicinal Chemistry
The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[7] Its prevalence is due to its ability to act as a bioisostere for other aromatic rings, its capacity for hydrogen bonding, and its metabolic stability.[1][8]
Key Intermediate in Febuxostat Synthesis
A primary and commercially significant application of thiazole derivatives, including Ethyl 4-thiazolecarboxylate and its close analogs, is in the synthesis of Febuxostat .[9][10][11] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[12][13]
The synthesis of Febuxostat often involves the construction of a more complex substituted thiazole, such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.[14] While not a direct precursor, Ethyl 4-thiazolecarboxylate represents the core scaffold upon which the more complex structures required for drugs like Febuxostat are built. The synthesis workflow underscores the importance of functionalizing the thiazole ring at various positions to achieve the desired pharmacological activity.
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